N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of benzenesulfonyl chloride, an organosulfur compound with the formula C6H5SO2Cl . Benzenesulfonyl chloride is a colourless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, FTIR, Raman, and MS . These techniques can provide information about the compound’s atomic and molecular structure, including the arrangement of atoms, the length and type of chemical bonds, and the molecular geometry.Chemical Reactions Analysis
The chemical reactions involving this compound could include reactions with water and other nucleophiles . For example, sulfonyl chlorides like benzenesulfonyl chloride are known to be highly reactive towards water and other nucleophiles such as ammonia . These reactions are used in the synthesis of various compounds but can also cause problems due to their high reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For example, benzenesulfonyl chloride, a related compound, is a colourless viscous oil that dissolves in organic solvents but reacts with compounds containing reactive N-H and O-H bonds .Scientific Research Applications
1. Enhancing Proline Content in Response to Excess Cadmium N-Benzenesulfonyl amino acid esters, which this compound is a type of, have been found to enhance the proline content of soybeans in response to excess cadmium, similar to the plant hormone abscisic acid .
Antiviral Properties
N-Benzenesulfonyl amino acid esters are known for their antiviral properties . They can be identified as a pyrabactin mimic which could activate abscisic acid (ABA) receptors and induce the corresponding response .
Anticancer Properties
These compounds are also known for their anticancer properties . They are a common scaffold in pharmacologically and biologically active compounds due to their well-known anticancer properties .
Anti-inflammatory Properties
N-Benzenesulfonyl amino acid esters have anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases .
Antimicrobial Properties
These compounds have antimicrobial properties . They can be used in the treatment of various microbial infections .
Antithrombin Properties
N-Benzenesulfonyl amino acid esters have antithrombin properties . They can be used in the treatment of various thrombin-related diseases .
Antibacterial Activity
Two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . This approach was based on combining the two privileged structures .
Medical Devices
The compound “F2051-0089” is recognized by the FDA in the context of medical devices, specifically in the standard specification for implantable saline-filled breast prostheses .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, it’s important to note that related compounds, such as benzenesulfonyl chloride, are known to be highly reactive and corrosive . They can react vigorously with water and cause skin burns . Therefore, it’s reasonable to assume that “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide” should be handled with care.
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-9-11-19(12-10-17)23(26)24-20-14-13-18-6-5-15-25(22(18)16-20)29(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHSMMMHAWPREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide |
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